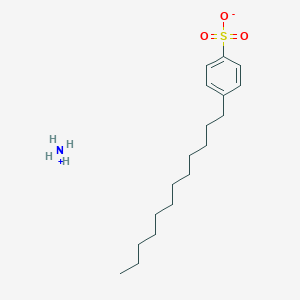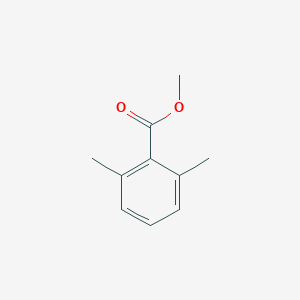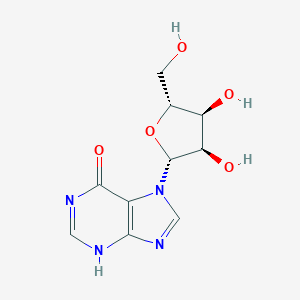
7-beta-Ribofuranosylhypoxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-beta-Ribofuranosylhypoxanthine (7-β-Rib) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a modified form of the naturally occurring nucleoside hypoxanthine, which is a component of RNA and DNA. The modification of 7-β-Rib involves the addition of a ribofuranosyl group at the 7th position of the hypoxanthine base. This modification has been found to alter the properties of the molecule, making it useful for a variety of applications.
Mecanismo De Acción
The mechanism of action of 7-β-Rib involves its incorporation into nucleic acids in place of natural nucleosides. Once incorporated, the molecule can alter the structure and function of the nucleic acid, leading to changes in gene expression and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-β-Rib depend on the specific context in which it is used. In general, the molecule has been found to have a number of effects on cellular processes, including changes in gene expression, alterations in protein function, and modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-β-Rib in lab experiments is its ability to alter nucleic acid structure and function in a controlled manner. This can be useful for studying the effects of specific modifications on cellular processes. However, the molecule also has limitations, including potential toxicity and the need for specialized techniques to incorporate it into nucleic acids.
Direcciones Futuras
There are a number of potential future directions for research on 7-β-Rib. One area of interest is in the development of new methods for incorporating the molecule into nucleic acids. Another area of interest is in the study of its effects on immune responses, which could have implications for the development of new therapies for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the molecule, as well as its potential limitations and toxicity.
Métodos De Síntesis
The synthesis of 7-β-Rib can be achieved through a number of methods. One common method involves the use of ribose-5-phosphate and hypoxanthine as starting materials. These are combined in the presence of enzymes such as purine nucleoside phosphorylase and ribokinase, which catalyze the formation of the 7-β-Rib molecule. Other methods involve the use of chemical synthesis techniques to create the molecule.
Aplicaciones Científicas De Investigación
7-β-Rib has been found to have a number of potential applications in scientific research. One area of interest is in the study of RNA and DNA structure and function. The molecule can be used to probe the interactions between nucleic acids and proteins, as well as to study the effects of mutations and other modifications on nucleic acid structure.
Propiedades
Número CAS |
10280-01-0 |
|---|---|
Nombre del producto |
7-beta-Ribofuranosylhypoxanthine |
Fórmula molecular |
C10H12N4O5 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
MTBCDJLBNPJBFZ-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canónico |
C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O |
Sinónimos |
7-beta-ribofuranosylhypoxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



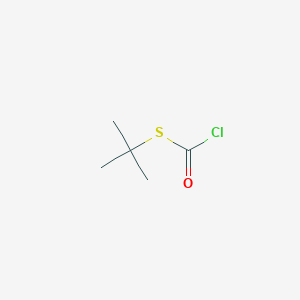
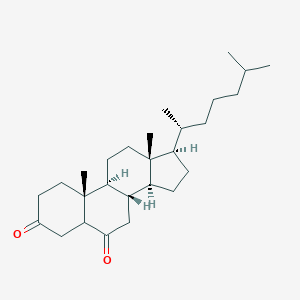
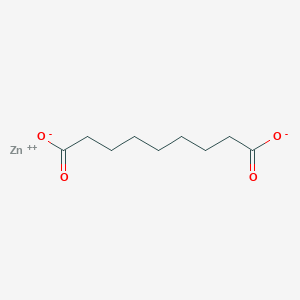
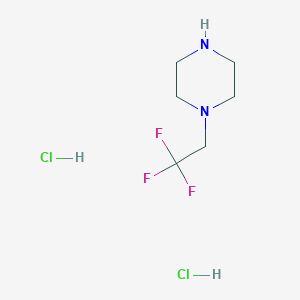

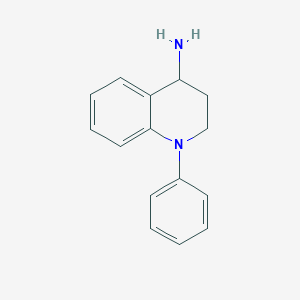


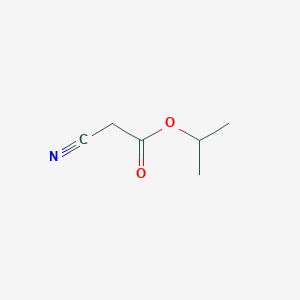

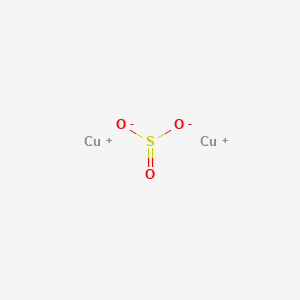
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
